
Cgs 21680
Eigenschaften
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOANWZGLPPROA-RQXXJAGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043882 | |
Record name | CGS 21680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120225-54-9 | |
Record name | CGS 21680 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120225-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120225549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGS 21680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGS-21680 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5HB1E831H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
CGS 21680 (2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine) is a selective adenosine A2A receptor agonist with high affinity and specificity for the A2A receptor subtype . It is widely used in preclinical research to study adenosine-mediated physiological and behavioral effects, including cardiovascular modulation, sedation, feeding behavior, and neuroprotection. This compound binds to A2A receptors with a dissociation constant (Kd) of ~15.5 nM in rat striatal membranes and demonstrates minimal activity at other adenosine receptor subtypes (A1, A2B, A3) .
Vorbereitungsmethoden
Chemical Synthesis and Structural Elucidation
Core Structural Features and Retrosynthetic Analysis
CGS 21680 comprises an adenosine backbone modified at the N⁶ position with a phenethylcarboxamide moiety and a 5'-ethylcarboxamide group. Retrosynthetic disconnection suggests a convergent approach involving:
- Functionalization of adenosine at the N⁶ position.
- Introduction of the 5'-ethylcarboxamide group.
- Coupling with a phenethylamine derivative.
Key challenges include regioselective modification of adenosine and maintaining stereochemical integrity during coupling reactions.
Stepwise Synthesis Protocol
While explicit details of this compound’s synthesis are proprietary, analogous routes for related adenosine agonists provide insight. A representative pathway involves:
Step 1: N⁶-Amino Adenosine Intermediate
Adenosine is treated with chlorotrimethylsilane (TMSCl) in hexamethyldisilazane (HMDS) to protect hydroxyl groups, followed by N⁶-amination using hydroxylamine-O-sulfonic acid. Deprotection with methanolic ammonia yields 6-amino adenosine.
Step 2: Carboxamide Formation at the 5'-Position
The 5'-hydroxyl group is oxidized to a carboxylic acid using Jones reagent, followed by ethylamine coupling via carbodiimide-mediated activation (e.g., EDC/HOBt). This yields 5'-N-ethylcarboxamidoadenosine.
Step 3: Phenethylamine Coupling
4-(2-Carboxyethyl)phenethylamine is synthesized by alkylation of 4-aminophenethyl alcohol with acrylic acid, followed by oxidation. This intermediate is coupled to the N⁶-amino group of 5'-N-ethylcarboxamidoadenosine using DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF. The product is isolated as a hydrochloride salt after ion-exchange chromatography.
Critical Reaction Parameters
Analytical Characterization and Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) confirms purity >96%, as commercial batches exhibit retention times of 12.3 ± 0.2 min on a C18 column (acetonitrile/0.1% TFA gradient).
Table 1: Analytical Parameters for this compound
Parameter | Value | Method |
---|---|---|
Molecular Weight | 536.0 Da | Mass Spectrometry |
Purity | >96% | HPLC |
Solubility (DMSO) | 3.4 mg/mL | USP Method <911> |
Melting Point | 113–117°C (decomp.) | Differential Scanning Calorimetry |
Scale-Up Considerations and Industrial Synthesis
Optimization for Bulk Production
Industrial-scale synthesis prioritizes cost efficiency and reproducibility:
Challenges in Synthetic Reproducibility
Comparative Analysis of Analogous Agonists
Structural Analogues and Their Syntheses
- APEC (3) : Shares the 5'-ethylcarboxamide group but incorporates a 4-(3-iodobenzyl) moiety. Prepared via Ullmann coupling with iodobenzyl bromide.
- This compound vs. SCH 58261 : The latter substitutes the phenethylamine group with a pyrazolo[4,3-e]triazine core, synthesized via cyclocondensation of hydrazine derivatives.
Table 2: Synthetic Comparison of A₂A Agonists
Compound | Key Synthetic Step | Yield (%) | Purity (%) |
---|---|---|---|
This compound | Phenethylamine coupling | 68 | >96 |
APEC | Ullmann coupling | 52 | 92 |
SCH 58261 | Pyrazolo-triazine cyclization | 45 | 89 |
Analyse Chemischer Reaktionen
CGS-21680 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die an den Purinring gebundenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am Purinring oder am Ribose-Rest einführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
CGS 21680 is an adenosine A2A receptor agonist with various research applications, particularly related to neurological and physiological functions. It has been investigated for its effects on motor activity, reward mechanisms, and repetitive behaviors, as well as its potential as a drug target for conditions like insomnia, pain, depression, drug addiction, and Parkinson's disease .
Scientific Research Applications
Effects on Motor Activity: this compound has been shown to decrease motor activity in food-restricted rats when administered intracerebroventricularly (i.c.v.) . Specifically, it reduces excessive rearing and blocks the acquisition of wheel running in these rats, returning vertical activity levels to those observed in ad libitum-fed rats .
Reward Mechanisms: Research indicates that this compound can elevate brain stimulation reward thresholds when administered directly into the nucleus accumbens (NAcc) . This suggests that adenosine A2A receptors play a role in reward mechanisms .
Repetitive and Inflexible Behaviors: Studies using the BTBR mouse model of idiopathic autism have demonstrated that this compound can reduce repetitive and inflexible behaviors . Treatment with this compound attenuated a reversal learning deficit in these mice and reduced self-grooming behavior, suggesting that A2A receptor agonists may be a promising target for treating repetitive behaviors in autism spectrum disorders (ASD) .
Autophagy in Chondrocytes: this compound improves cartilage function by activating FoxO proteins, which leads to increased autophagy in chondrocytes . It induces nuclear translocation of FoxO1 and FoxO3, promoting the clearance of damaged components in cartilage cells .
Adenosine Receptor Activity: this compound is used to evaluate adenosine A2 receptor function in the mammalian central nervous system (CNS) . It potently stimulates the formation of cAMP in striatal slices but is ineffective at inhibiting electrically stimulated dopamine release .
Experiment 2: Effects of CGS-21680 on Wheel Running in Food-Restricted Rats
In one experiment, food-restricted (FR) rats rapidly acquired wheel running, while ad libitum (AL) rats did not . Pretreatment with CGS-21680 (1.0 nmol) blocked the acquisition of wheel running. When administered to FR subjects that had previously acquired wheel running, CGS-21680 suppressed the behavior .
BTBR Mouse Model of Autism
Acute systemic treatment with this compound attenuated elevated self-grooming and a probabilistic reversal learning deficit in BTBR mice, a model of idiopathic autism . this compound did not affect self-grooming or reversal learning in C57BL/6J (B6) mice .
Adenosine A2A Receptor Signaling Promotes FoxO Associated Autophagy
Wirkmechanismus
CGS-21680 exerts its effects by selectively binding to adenosine A2A receptors . This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of A2A receptors results in the modulation of cyclic AMP (cAMP) levels, which in turn affects various cellular processes . The compound’s effects on neuronal transmission and respiration are mediated through these molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Cardiovascular Effects
This compound enhances cardiac output (28%) and reduces arterial/venous resistance in chronic heart failure models, unlike non-selective agonists like adenosine, which exert mixed effects on blood pressure . Key hemodynamic outcomes:
Sedation and Feeding Behavior
This compound suppresses food-reinforced lever pressing and feeding rate at doses (0.05–0.1 mg/kg) that simultaneously induce sedation . This contrasts with dopamine (DA) antagonists (e.g., haloperidol), which suppress lever pressing at lower doses than feeding . For example:
Compound | Lever Pressing ED50 (mg/kg) | Chow Intake ED50 (mg/kg) | Sedation Observed? |
---|---|---|---|
This compound | 0.05–0.1 | 0.05–0.1 | Yes |
Haloperidol | 0.01–0.03 | 0.1–0.3 | No |
This compound’s dual suppression of feeding and motor activity partially mimics DA antagonists but involves distinct striatal mechanisms .
Ischemia-Reperfusion Injury
This compound reduces myocardial infarction size by 31.2% and apoptosis via downregulation of Caspase-3 and upregulation of Bcl-2 . This effect parallels ischemic postconditioning but contrasts with AM251 (cannabinoid CB1 antagonist), which primarily alters feeding duration rather than rate .
Inflammatory Models
In rheumatoid arthritis, this compound suppresses TNF-α release by 62–63% . However, it fails to ameliorate dextran sulfate-induced colitis, highlighting context-dependent efficacy .
Cellular and Molecular Mechanisms
This compound induces thymocyte death at 100 nM, whereas adenosine requires 40 µM for similar effects . It also modulates protein kinase C (PKC) indirectly via A2A receptors, unlike A1 agonists like ENBA, which directly accumulate PKC .
Biologische Aktivität
CGS 21680 is a selective adenosine A2A receptor agonist that has garnered attention for its diverse biological activities, particularly in neuropharmacology and inflammation. This article reviews the compound's effects across various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily exerts its effects through the activation of adenosine A2A receptors, which are widely distributed in the brain and peripheral tissues. Activation of these receptors has been linked to several physiological processes, including modulation of neurotransmitter release, anti-inflammatory responses, and neuroprotection.
- Neurotransmitter Modulation : this compound influences the dopaminergic system by modulating the release of dopamine in the striatum. This modulation can affect motor control and cognitive functions, making it a candidate for treating disorders like Parkinson's disease and schizophrenia .
- Anti-inflammatory Effects : Research indicates that this compound can attenuate inflammatory responses. For instance, in a study involving juvenile rats undergoing cardiopulmonary bypass (CPB), this compound treatment significantly reduced levels of inflammatory cytokines such as IL-1β and improved antioxidant status by enhancing glutathione peroxidase (GSH-PX) activity .
Table 1: Summary of Key Studies on this compound
Study | Model | Key Findings |
---|---|---|
Filip et al. (2006) | Rats | This compound decreased locomotor activity in novel environments and attenuated cocaine-induced hyperlocomotion. |
Rimondini et al. (1998) | Rats | Demonstrated that this compound suppresses wheel running behavior in food-restricted rats. |
Zhang et al. (2019) | Juvenile Rats | Showed that this compound pretreatment reduced lung injury markers post-CPB, indicating protective anti-inflammatory effects. |
Sheardown et al. (2004) | Mice | Investigated neuroprotective effects; found that this compound provided unexpected neuroprotection in models of ischemia. |
Case Studies
- Neuroprotection in Ischemia : A study by Sheardown et al. demonstrated that this compound could protect neurons from ischemic damage in animal models, suggesting its potential application in stroke therapy .
- Behavioral Modulation : In research involving BTBR T+ mice, which display autism-like behaviors, this compound administration improved reversal learning deficits, indicating its potential role in addressing cognitive impairments associated with autism spectrum disorders .
- Inflammatory Response Mitigation : The study on juvenile rats undergoing CPB highlighted that this compound pretreatment significantly mitigated inflammatory lung injury, as evidenced by histological assessments showing reduced edema and fewer inflammatory cells compared to control groups .
Q & A
Q. What is the primary mechanism of action of CGS 21680 in modulating adenosine A2A receptor (A2AR) signaling?
this compound selectively activates A2ARs, which are Gαs-coupled receptors. Upon binding, it triggers cAMP production via adenylyl cyclase activation, influencing downstream pathways such as protein kinase A (PKA). This mechanism underlies its effects on behavior, cardiovascular function, and neurotransmitter release .
Q. Which experimental models are commonly used to study this compound's effects on feeding behavior and sedation?
Rodent models with operant lever-pressing tasks (e.g., FR5/chow-feeding paradigms) are standard. Systemic doses (0.05–0.2 mg/kg) suppress lever pressing and lab chow intake while inducing sedation (e.g., reduced mobility, flattened posture). Intracranial administration (e.g., nucleus accumbens) isolates central vs. peripheral effects .
Q. What are the standard dosing ranges for this compound in rodent studies?
Q. How do researchers validate A2AR binding affinity of this compound across tissues?
Radioligand assays (e.g., [³H]-CGS 21680) at varying pH levels (5.5–7.4) and competitive binding studies with antagonists (e.g., ZM 241385) confirm receptor specificity. Striatal vs. cortical binding profiles differentiate A2AR density and ligand affinity .
Advanced Research Questions
Q. How can researchers distinguish between sedation and appetite suppression when analyzing this compound's effects on feeding behavior?
- Concurrent metrics : Measure feeding rate (pellets/min), total intake, and sedation signs (e.g., posture, mobility).
- Targeted administration : Intracranial injections (e.g., nucleus accumbens) reduce systemic sedation confounds.
- Pharmacological controls : Compare with non-sedative appetite modulators (e.g., AM251 cannabinoid antagonist) .
Q. What methodological approaches resolve contradictions in this compound's interactions with dopamine receptors?
- Genetic models : Use D2 receptor (D2R)-deficient mice to study A2AR-D2R cross-talk. In D2R−/− mice, this compound fails to modulate GABA release or cAMP, indicating functional uncoupling .
- Receptor binding assays : Co-administration with D2R antagonists (e.g., raclopride) isolates A2AR-specific effects .
Q. How does this compound influence cardiovascular parameters in heart failure models, and what experimental controls are critical?
- Model : Coronary artery-ligated rats simulate acute heart failure.
- Measurements : Cardiac output, mean circulatory filling pressure (Pmcf), and vascular resistance.
- Controls : Sham-operated groups and A2AR antagonists (e.g., MSX-3) confirm receptor-mediated effects. Note that central administration increases heart rate without altering blood pressure .
Q. What techniques confirm A2AR specificity in this compound's lymphotoxic effects?
- Knockout models : A2AR-deficient thymocytes show resistance to this compound-induced apoptosis.
- Pharmacological blockade : Antagonists like ZM 241385 reverse lymphotoxicity.
- Flow cytometry : Annexin-V/PI staining quantifies live/apoptotic cell ratios .
Q. How does this compound modulate calcium signaling in neuronal cells, and what pathways are involved?
In PC12 cells, this compound inhibits ATP-induced Ca²⁺ influx via PKA activation. This is independent of intracellular Ca²⁺ release or inositol trisphosphate production. Use PKA inhibitors (e.g., Rp-cAMPS) to validate pathway specificity .
Q. What strategies assess this compound's role in addiction models, considering receptor cross-talk?
- Operant self-administration : Ethanol-dependent rats show enhanced sensitivity to this compound (75% reduction in intake vs. 57% in non-dependent).
- Genetic models : A1R knockout mice confirm A2AR-specific effects on ethanol consumption .
Methodological Considerations
- Data Contradictions : Address discrepancies (e.g., sedation vs. appetite suppression) via dose-response curves, behavioral ethograms, and receptor-specific antagonists.
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example, intracranial administration controls for systemic sedation .
- Advanced Techniques : Combine radioligand binding, knockout models, and cAMP assays to dissect receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.